molecular formula C6H5ClKNS B13491028 Potassium (2-chloro-6-methylpyridin-3-yl)sulfanide

Potassium (2-chloro-6-methylpyridin-3-yl)sulfanide

Cat. No.: B13491028
M. Wt: 197.73 g/mol
InChI Key: WHTZRGVJZQSQOU-UHFFFAOYSA-M
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Description

Potassium (2-chloro-6-methylpyridin-3-yl)sulfanide is an organosulfur compound that features a pyridine ring substituted with a chlorine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium (2-chloro-6-methylpyridin-3-yl)sulfanide typically involves the reaction of 2-chloro-6-methylpyridine with a suitable sulfur-containing reagent. One common method is the reaction of 2-chloro-6-methylpyridine with potassium sulfide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Potassium (2-chloro-6-methylpyridin-3-yl)sulfanide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanide group to thiols or other sulfur-containing species.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

Potassium (2-chloro-6-methylpyridin-3-yl)sulfanide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of agrochemicals, such as pesticides and herbicides, as well as in materials science for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Potassium (2-chloro-6-methylpyridin-3-yl)sulfanide involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting a biological process.

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: These compounds also contain sulfur-nitrogen bonds and are widely used in pharmaceuticals.

    Sulfinamides: Similar to sulfonamides but with a different oxidation state of sulfur.

    Sulfenamides: These compounds are used in the rubber industry as accelerators for vulcanization.

Uniqueness

Potassium (2-chloro-6-methylpyridin-3-yl)sulfanide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C6H5ClKNS

Molecular Weight

197.73 g/mol

IUPAC Name

potassium;2-chloro-6-methylpyridine-3-thiolate

InChI

InChI=1S/C6H6ClNS.K/c1-4-2-3-5(9)6(7)8-4;/h2-3,9H,1H3;/q;+1/p-1

InChI Key

WHTZRGVJZQSQOU-UHFFFAOYSA-M

Canonical SMILES

CC1=NC(=C(C=C1)[S-])Cl.[K+]

Origin of Product

United States

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